3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl-

Description

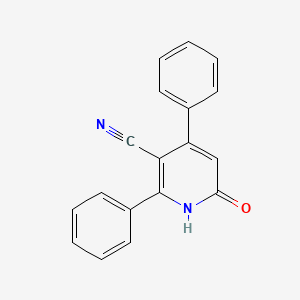

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- (C₁₈H₁₃N₃O), is a pyridine derivative characterized by a nitrile group at position 3, two phenyl substituents at positions 2 and 4, and a ketone group at position 5. Its partially reduced 1,6-dihydro structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry. For example, derivatives with pyridyl or benzimidazolyl substituents exhibit vasodilatory, inotropic, and fluorescent properties . The compound’s synthesis typically involves cyclocondensation or decarboxylation routes, as seen in analogs like ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate .

Properties

CAS No. |

100784-53-0 |

|---|---|

Molecular Formula |

C18H12N2O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

6-oxo-2,4-diphenyl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H12N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21)20-18(16)14-9-5-2-6-10-14/h1-11H,(H,20,21) |

InChI Key |

VTZYVRRFGVLBHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=C2C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Ammoxidation of Substituted Picolines

Ammoxidation, widely used for nitrile synthesis, has been adapted for pyridine derivatives. Patent CN101602722A details the vapor-phase ammoxidation of 3-picoline (3-methylpyridine) over a mixed-metal oxide catalyst ($$AaBbCcCr{10}O_x$$) to yield 3-cyanopyridine. While this method targets unsubstituted 3-cyanopyridine, its principles can be extrapolated to synthesize the diphenyl variant:

- Substrate Modification : Replace 3-picoline with a 2,4-diphenyl-3-methylpyridine precursor.

- Reaction Conditions : Feedstock (3-methyl-2,4-diphenylpyridine), ammonia, and air are vaporized, preheated to 280–450°C, and passed through a fixed-bed reactor with the catalyst.

- Product Isolation : The resultant gas is absorbed in water, extracted with toluene, and distilled to isolate the nitrile.

Key Parameters :

- Catalyst composition: Optimal activity occurs with $$A = \text{Na}$$, $$B = \text{V}$$, $$C = \text{W}$$, and $$a = 0.5$$, $$b = 6.0$$, $$c = 5.0$$.

- Pressure: 0.020–0.090 kPa minimizes side reactions.

- Yield Limitation**: Introducing bulky phenyl groups may reduce catalytic efficiency due to steric hindrance.

Cyclization and Halogenation of Glutaronitrile Intermediates

Patent US3644380A outlines a cyclization route to 3-cyanopyridine via halogenated glutaronitrile intermediates. For the diphenyl variant, this method can be modified:

- Diene Synthesis : React acrylonitrile with tricyclohexylphosphine to form 2-methyleneglutaronitrile.

- Halogenation : Treat with chlorine gas to yield 2-chloro-2-chloromethylglutaronitrile.

- Cyclization : Heat with SnCl₄ (Lewis acid) at 150°C to form 3-chloro-3-cyanodihydropyridine.

- Dehydrohalogenation : Treat with NaOH to eliminate HCl, yielding 3-cyanopyridine.

Adaptation for Diphenyl Substituents :

- Introduce phenyl groups via Friedel-Crafts alkylation at the glutaronitrile stage using AlCl₃ and bromobenzene.

- Optimize halogenation conditions to prevent over-substitution.

Oxidation of Dihydropyridine Precursors

The ketone at position 6 can be installed via oxidation of a dihydropyridine intermediate. Patent EP2857387A1 describes oxidizing hexahydropyridazine carboxylates to pyridazinones using KMnO₄ or O₂. For the target compound:

- Intermediate Synthesis : Condense 2,4-diphenyl-1,6-dihydropyridine-3-carbonitrile with ethyl glyoxylate.

- Oxidation : Treat with tert-butyl hydroperoxide (TBHP) and a Mn(III) catalyst to selectively oxidize C6-H to a ketone.

- Workup : Isolate via acid-base extraction and recrystallize from ethanol/water.

Challenges :

- Over-oxidation to pyridine N-oxide derivatives must be controlled using mild oxidants.

- Steric shielding by phenyl groups may slow reaction kinetics.

Multi-Step Synthesis via Hydrazine Derivatives

While Patent EP2857387A1 focuses on pyridazine synthesis, its hydrazine-based methodology can inspire pyridine routes:

- Hydrazine Cyclocondensation : React dimethyl 2-methylene-4,5-diphenylglutaronitrile with hydrazine hydrate at 0–10°C to form a hexahydropyridazine intermediate.

- Aromatization : Dehydrogenate using Pd/C in decalin at reflux to introduce the 6-keto group.

- Nitrile Retention : Ensure reaction conditions (pH, temperature) preserve the cyano group.

Advantages :

- Avoids harsh halogenation steps.

- High functional group tolerance due to hydrazine’s nucleophilicity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitrile group to an amine or other functional groups.

Substitution: This reaction can replace one of the phenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

- Key Findings: Substituent Influence: The 2- and 4-position substituents critically modulate activity. For instance, benzimidazolyl groups at position 6 (as in ) enhance vasodilation potency, while pyridyl groups at position 2 () reduce inotropic efficacy compared to milrinone . Diphenyl vs.

Photophysical Properties

Table 2: Fluorescence Efficiency in 3-Pyridinecarbonitrile Derivatives

- Key Findings: Derivatives with electron-donating groups (e.g., methoxy) or extended π-systems (e.g., quinolinyl) exhibit tunable fluorescence for optoelectronic applications .

Table 3: Hazard Comparison of Selected Derivatives

- Key Findings: Alkyl or hydroxy substituents (e.g., 1-butyl-6-hydroxy in ) correlate with higher acute toxicity and irritation risks . The diphenyl derivative’s hazards remain unstudied, but quinolinyl analogs () suggest respiratory and dermal risks .

Biological Activity

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- is a compound of significant interest due to its diverse biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

Chemical Structure:

The compound has the following structural formula:

Molecular Weight: 250.30 g/mol

CAS Number: Not specifically available in the search results but can be identified through its chemical structure.

Biological Activity

Research indicates that 3-Pyridinecarbonitrile derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Various studies have reported that pyridine derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 3-Pyridinecarbonitrile show effectiveness against bacteria and fungi due to their ability to inhibit cellular processes .

- Anticancer Activity: Some derivatives have been studied for their potential anticancer effects. A study highlighted that pyridinecarbonitriles could induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation .

- Anti-inflammatory Properties: Research has shown that certain pyridine derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study: Anticancer Activity

A notable case study investigated the effects of a specific derivative of 3-Pyridinecarbonitrile on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a significant decrease in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Mechanistic Insights

The biological activity of 3-Pyridinecarbonitrile is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Many studies suggest that these compounds can inhibit enzymes involved in critical metabolic pathways, such as phosphodiesterases, which are implicated in cancer progression and inflammation .

- Cell Signaling Modulation: The ability to modulate signaling pathways related to cell growth and death is a key factor in the anticancer properties observed in various studies.

Q & A

What are the common synthetic routes for preparing 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- derivatives?

Basic Research Question

A widely used method involves multicomponent reactions. For example, reacting cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in refluxing ethanol with catalytic piperidine yields 4-aryl-substituted derivatives . Another approach employs p-bromoacetophenone, substituted aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 10–20 hours, followed by crystallization from DMF/ethanol . These methods emphasize solvent choice, catalyst (e.g., piperidine), and temperature control to optimize yields.

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Basic Research Question

X-ray crystallography provides definitive structural confirmation, as demonstrated for related dihydropyridine-carbonitrile derivatives (e.g., fractional atomic coordinates for O1, N1, and C1 in crystal structures) . Complementary techniques include:

- NMR : To resolve aromatic proton environments and cyano-group adjacency.

- IR spectroscopy : For identifying carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches.

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

Cross-referencing these methods ensures structural accuracy .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

Safety data for structurally similar compounds highlight:

- Acute toxicity (H302) : Avoid ingestion.

- Skin/eye irritation (H315, H319) : Use gloves and goggles.

- Respiratory tract irritation (H335) : Work in a fume hood.

Storage should follow P402 guidelines (dry, cool location away from ignition sources) .

How can researchers analyze and resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question

Contradictions often arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- Crystallographic comparison : Resolve discrepancies between solution and solid-state structures .

- Computational modeling : Predict stable tautomers using DFT calculations (e.g., B3LYP/6-31G* basis set).

Cross-validation with HPLC purity data can exclude impurities as a source of error .

What methodologies are employed to study the reactivity of this compound toward forming heterocyclic systems?

Advanced Research Question

The 2-oxo-1,2-dihydropyridine core reacts with electrophiles or nucleophiles at the carbonyl or cyano groups. For example:

- Triphenylphosphine and carbon disulfide : Convert 1,6-diamino derivatives into triazolopyridine systems (e.g., 5-oxo-7-phenyl-2-thiol-triazolo[1,5-a]pyridine) .

- Azo-coupling reactions : Introduce arylazo groups at the 5-position using diazonium salts, as seen in disperse dye synthesis .

Reaction conditions (solvent, temperature, stoichiometry) must be rigorously optimized to avoid side products .

How can computational chemistry aid in predicting the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- Frontier molecular orbitals (HOMO/LUMO) : To assess reactivity toward electrophiles/nucleophiles.

- Electrostatic potential maps : Identify nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., cyano carbon) sites.

- Solvent effects : Simulate solvatochromism using polarizable continuum models (PCM).

Studies on analogous compounds show strong correlation between computed and experimental UV-Vis spectra .

What strategies are effective for optimizing reaction yields in the synthesis of 4-aryl substituted derivatives?

Advanced Research Question

Key factors include:

- Catalyst screening : Piperidine enhances cyclization efficiency in ethanol .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature control : Reflux (~80°C) balances reaction rate and decomposition.

- Purification : Sequential washing (ethanol, water) and crystallization (DMF/ethanol) yield high-purity products .

How can biological activity assays be designed for derivatives of this compound?

Advanced Research Question

For anticancer or enzyme inhibition studies:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Molecular docking : Target phosphodiesterases or kinases, leveraging the compound’s planar structure for π-π interactions .

- Structure-activity relationships (SAR) : Modify substituents (e.g., 4-aryl groups) to correlate electronic effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.